molecular formula C9H13NO B14417186 N-(Prop-2-en-1-yl)hexa-2,4-dienamide CAS No. 85738-12-1

N-(Prop-2-en-1-yl)hexa-2,4-dienamide

Katalognummer: B14417186
CAS-Nummer: 85738-12-1
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: LEKCAJXPLOCIGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Prop-2-en-1-yl)hexa-2,4-dienamide is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a hexa-2,4-dienamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)hexa-2,4-dienamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a prop-2-en-1-yl amine with a hexa-2,4-dienoic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Prop-2-en-1-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(Prop-2-en-1-yl)hexa-2,4-dienamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Prop-2-en-1-yl)hexa-2,4-dienamide involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a hexa-2,4-dienamide group.

    N-(Prop-2-yn-1-yl)hexa-2,4-dienamide: This compound features a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

Uniqueness

N-(Prop-2-en-1-yl)hexa-2,4-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

85738-12-1

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

N-prop-2-enylhexa-2,4-dienamide

InChI

InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-7H,2,8H2,1H3,(H,10,11)

InChI-Schlüssel

LEKCAJXPLOCIGU-UHFFFAOYSA-N

Kanonische SMILES

CC=CC=CC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.